Methyl 4-formyl-3-iodobenzoate
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Overview
Description
Methyl 4-formyl-3-iodobenzoate: is an organic compound with the molecular formula C9H7IO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a formyl group at the 4-position and an iodine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-formyl-3-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-formylbenzoate. The process typically includes the following steps:
Iodination: Methyl 4-formylbenzoate is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 3-position of the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formyl-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products Formed:
Substitution: Methyl 4-azido-3-iodobenzoate, methyl 4-cyano-3-iodobenzoate.
Oxidation: Methyl 4-carboxy-3-iodobenzoate.
Reduction: Methyl 4-hydroxymethyl-3-iodobenzoate.
Scientific Research Applications
Methyl 4-formyl-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-formyl-3-iodobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes. The formyl group and iodine atom play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Methyl 4-formyl-3-iodobenzoate can be compared with other similar compounds, such as:
Methyl 4-formylbenzoate: Lacks the iodine atom, resulting in different reactivity and applications.
Methyl 3-iodobenzoate:
Methyl 4-carboxy-3-iodobenzoate: Contains a carboxylic acid group instead of a formyl group, leading to different chemical properties and applications.
Uniqueness: The presence of both the formyl group and iodine atom in this compound makes it a unique compound with distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 4-formyl-3-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIQVHQRDVSURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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